molecular formula C12H9F3O4 B2913378 Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate CAS No. 896732-44-8

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate

Cat. No. B2913378
CAS RN: 896732-44-8
M. Wt: 274.195
InChI Key: VSPBCKIJXZTQPA-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H9F3O4 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is 1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is a solid at room temperature . The molecular weight of the compound is 274.2 . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Estrogen Receptor Affinity and Cytostatic Activity

Research into the relationship between the structure of 2-phenylbenzo[b]furans, including compounds similar to Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate, and their estrogen receptor affinity has been conducted. These compounds demonstrated significant cytostatic activity against hormone-sensitive human mammary tumor cells, suggesting potential for anti-tumor effects mediated by the estrogen receptor. Specifically, derivatives with high receptor affinity were tested for their cytostatic activity using MCF-7 mammary tumor cells and exhibited potent growth inhibition at low concentrations, indicating a partial estrogen antagonism which could account for the inhibitory effect in estrogen-sensitive tumor cells (Erber, Ringshandl, & von Angerer, 1991).

Supramolecular Liquid-Crystalline Networks

The self-assembly of multifunctional hydrogen-bond donor and acceptor molecules into supramolecular liquid-crystalline networks presents another application. These networks, formed through the interaction of tricarboxylic acids and various bifunctional hydrogen-bond acceptors, result in the creation of nonmesogenic individual components that assemble into liquid-crystalline network structures. This process demonstrates the potential for creating structured materials with specific thermal and physical properties, expanding the applications of such compounds in material science (Kihara, Kato, Uryu, & Fréchet, 1996).

Antimicrobial Activity

The synthesis and evaluation of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives, including reactions involving Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate, reveal significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing promising results. Such research indicates the potential of these derivatives in developing new antimicrobial agents (Abdel-Wahab, Abdel-Aziz, & Ahmed, 2008).

Liquid-Crystalline Networks and Self-Assembly

Another area of application involves the synthesis of liquid-crystalline networks through the self-assembly of compounds like Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate with multifunctional compounds. This research highlights the ability to create ordered structures with potential applications in materials science, particularly in the development of new types of liquid crystals (Duan et al., 2013).

Cis/Trans Isomerization

Studies on Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate have also explored its cis/trans isomerization under light exposure. This phenomenon indicates the compound's potential in photochemical applications, where controlled isomerization can be utilized in the development of molecular switches or as part of photodynamic therapy strategies (Yong-jia, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate were not found in the retrieved data, benzofuran derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry.

properties

IUPAC Name

ethyl 5-(trifluoromethoxy)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBCKIJXZTQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate

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